molecular formula C21H27N3O3S B047924 [2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone CAS No. 848814-27-7

[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone

Cat. No.: B047924
CAS No.: 848814-27-7
M. Wt: 401.5 g/mol
InChI Key: JPBFGXQLPAVCOY-UHFFFAOYSA-N
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Description

[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone, also known as this compound, is a useful research compound. Its molecular formula is C21H27N3O3S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(2-aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c22-18-6-2-4-8-20(18)28-19-7-3-1-5-17(19)21(26)24-11-9-23(10-12-24)13-15-27-16-14-25/h1-8,25H,9-16,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBFGXQLPAVCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(=O)C2=CC=CC=C2SC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848814-27-7
Record name Quetiapine, open ring-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848814277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-[(2-Aminophenyl)thio]phenyl][4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-methanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUETIAPINE, OPEN RING-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKL8NTR9Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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